molecular formula C8H12N2S B15310793 4-(Azetidin-3-ylmethyl)-2-methylthiazole

4-(Azetidin-3-ylmethyl)-2-methylthiazole

Cat. No.: B15310793
M. Wt: 168.26 g/mol
InChI Key: GRWYOAPZAATCDZ-UHFFFAOYSA-N
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Description

4-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by the addition of the thiazole component.

Industrial Production Methods

Industrial production of 4-(Azetidin-3-ylmethyl)-2-methylthiazole may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-3-ylmethyl)-2-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine and thiazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3

InChI Key

GRWYOAPZAATCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2CNC2

Origin of Product

United States

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